Cas no 950482-88-9 ((2-chloro-4-iodophenyl)methanamine)

(2-Chloro-4-iodophenyl)methanamine is a halogenated aromatic amine with a molecular formula of C₇H₇ClIN. This compound features a reactive primary amine group attached to a benzene ring substituted with chlorine and iodine at the 2- and 4-positions, respectively. Its distinct substitution pattern makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmaceutical scaffolds. The presence of both electron-withdrawing halogens enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amine group allows for further functionalization. The compound is typically handled under inert conditions due to its sensitivity. High-purity grades are available for research and industrial applications.
(2-chloro-4-iodophenyl)methanamine structure
950482-88-9 structure
Product name:(2-chloro-4-iodophenyl)methanamine
CAS No:950482-88-9
MF:C7H7ClIN
Molecular Weight:267.494652986526
CID:4969617
PubChem ID:67188778

(2-chloro-4-iodophenyl)methanamine 化学的及び物理的性質

名前と識別子

    • 2-chloro-4-iodobenzylamine
    • (2-chloro-4-iodophenyl)methanamine
    • インチ: 1S/C7H7ClIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2
    • InChIKey: AOJGIFMWSGHUPL-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=1)Cl)CN

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 110
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 26

(2-chloro-4-iodophenyl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013027302-500mg
2-Chloro-4-iodobenzylamine
950482-88-9 97%
500mg
$798.70 2023-08-31
Enamine
EN300-184168-2.5g
(2-chloro-4-iodophenyl)methanamine
950482-88-9
2.5g
$1988.0 2023-09-19
Enamine
EN300-184168-0.1g
(2-chloro-4-iodophenyl)methanamine
950482-88-9
0.1g
$892.0 2023-09-19
Enamine
EN300-184168-0.25g
(2-chloro-4-iodophenyl)methanamine
950482-88-9
0.25g
$933.0 2023-09-19
Enamine
EN300-184168-10g
(2-chloro-4-iodophenyl)methanamine
950482-88-9
10g
$4360.0 2023-09-19
Alichem
A013027302-250mg
2-Chloro-4-iodobenzylamine
950482-88-9 97%
250mg
$499.20 2023-08-31
Enamine
EN300-184168-1.0g
(2-chloro-4-iodophenyl)methanamine
950482-88-9
1g
$1014.0 2023-06-01
Enamine
EN300-184168-0.05g
(2-chloro-4-iodophenyl)methanamine
950482-88-9
0.05g
$851.0 2023-09-19
Alichem
A013027302-1g
2-Chloro-4-iodobenzylamine
950482-88-9 97%
1g
$1504.90 2023-08-31
Enamine
EN300-184168-10.0g
(2-chloro-4-iodophenyl)methanamine
950482-88-9
10g
$4360.0 2023-06-01

(2-chloro-4-iodophenyl)methanamine 関連文献

(2-chloro-4-iodophenyl)methanamineに関する追加情報

The Comprehensive Overview of (2-chloro-4-iodophenyl)methanamine (CAS No. 950482-88-9)

(2-chloro-4-iodophenyl)methanamine, identified by the CAS number 950482-88-9, is a specialized organic compound with significant applications in the fields of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which includes a chloro group at the 2-position and an iodo group at the 4-position on the phenyl ring, with a methanamine substituent attached to the phenyl group. The presence of these halogen substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate for various chemical reactions and applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (2-chloro-4-iodophenyl)methanamine. Researchers have employed a variety of methodologies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound. For instance, a study published in Journal of Organic Chemistry demonstrated the use of a palladium-catalyzed cross-coupling reaction to introduce the methanamine group onto the aromatic ring. This approach not only enhances the yield but also improves the purity of the final product, which is critical for its application in drug discovery and material synthesis.

The electronic properties of (2-chloro-4-iodophenyl)methanamine make it an attractive candidate for use in organic electronics. The presence of electron-withdrawing groups such as chlorine and iodine on the aromatic ring significantly influences the compound's redox potential, making it suitable for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). A recent study in Nature Materials highlighted how such halogen-substituted aromatic compounds can be integrated into advanced electronic devices to improve their performance and efficiency.

In addition to its electronic applications, (2-chloro-4-iodophenyl)methanamine has shown promise in medicinal chemistry. The compound's ability to act as a chelating agent has been explored in recent studies aimed at developing new classes of metallo-drugs. For example, researchers have investigated its coordination properties with transition metals such as copper and zinc, which are essential for various biological processes. These findings suggest that this compound could serve as a scaffold for designing novel therapeutic agents targeting metal-dependent enzymes or proteins.

The stereochemistry of (2-chloro-4-iodophenyl)methanamine has also been a subject of recent research interest. Studies have shown that the spatial arrangement of substituents on the aromatic ring can significantly influence the compound's reactivity and selectivity in chemical reactions. This understanding has led to advancements in asymmetric synthesis techniques, enabling the production of enantiomerically pure derivatives with potential applications in chiral catalysis and drug development.

From an environmental perspective, researchers have evaluated the biodegradation potential of (2-chloro-4-iodophenyl)methanamine. While initial studies suggest that it may not readily degrade under natural conditions, ongoing research is focused on developing eco-friendly synthesis routes and waste management strategies to minimize its environmental footprint.

In conclusion, (2-chloro-4-iodophenyl)methanamine (CAS No. 950482-88-9) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and material science, position it as a key player in future innovations within pharmaceuticals, electronics, and beyond.

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